2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine
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Overview
Description
2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications, particularly in the field of photostabilizers, corrosion inhibitors, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 2-methylbenzotriazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Automation and Monitoring: Advanced automation and monitoring systems are employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.
Scientific Research Applications
2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of photostabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, modulating their activity.
Inhibition or Activation: The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxy-phenyl)-1H-benzotriazole: Similar in structure but lacks the methyl group at the 6-position.
2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(4-Ethoxy-phenyl)-6-methyl-2H-benzotriazol-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-20-12-6-4-11(5-7-12)19-17-14-8-10(2)13(16)9-15(14)18-19/h4-9H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWZEJBAZIUQNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350192 |
Source
|
Record name | 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644829 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
355818-00-7 |
Source
|
Record name | 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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